

Spectroscopic Analysis of 2-Ethylhexenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylhex-5-enal**

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Note to the Reader: Spectroscopic data for the specific isomer **2-Ethylhex-5-enal** is not readily available in common chemical databases. This guide instead focuses on the well-characterized and commercially significant isomer, 2-Ethyl-2-hexenal.

Structural Distinction

It is crucial to differentiate between the requested molecule, **2-Ethylhex-5-enal**, and the subject of this guide, 2-Ethyl-2-hexenal. The key difference lies in the position of the carbon-carbon double bond. In **2-Ethylhex-5-enal**, the double bond is at the end of the hexyl chain (between carbons 5 and 6), while in 2-Ethyl-2-hexenal, the double bond is conjugated with the aldehyde group (between carbons 2 and 3). This difference in structure significantly impacts the spectroscopic properties of the molecule.

2-Ethyl-2-hexenal is a colorless liquid widely used as a fragrance and flavoring agent. Its synthesis is typically achieved through the aldol condensation of n-butyraldehyde.[\[1\]](#)

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Ethyl-2-hexenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (90 MHz, CDCl₃)

Chemical Shift (ppm)	Integration	Multiplicity	Assignment
0.94	3H	t	CH ₃ (Hexyl)
1.11	3H	t	CH ₃ (Ethyl)
1.40-1.65	2H	m	CH ₂ (Hexyl)
2.10-2.45	4H	m	CH ₂ (Ethyl), CH ₂ (Allylic)
6.35	1H	t	CH (Vinylic)
9.38	1H	s	CHO

¹³C NMR Data (CDCl₃)

Chemical Shift (ppm)	Assignment
13.7	CH ₃ (Hexyl)
14.1	CH ₃ (Ethyl)
22.0	CH ₂
23.0	CH ₂
30.8	CH ₂
149.9	C=C (Quaternary)
154.9	C=C (CH)
191.5	C=O

Note: Specific peak assignments for all carbons were not explicitly available in the searched literature.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
2870	Medium	C-H stretch (alkane)
2720	Weak	C-H stretch (aldehyde)
1685	Strong	C=O stretch (conjugated aldehyde)
1640	Medium	C=C stretch (alkene)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
126	25	[M] ⁺ (Molecular Ion)
97	80	[M - CHO] ⁺
83	40	[M - C ₃ H ₇] ⁺
71	100	[C ₅ H ₉ O] ⁺
55	65	[C ₄ H ₇] ⁺
43	95	[C ₃ H ₇] ⁺
29	90	[CHO] ⁺

Note: The fragmentation pattern is consistent with a branched, unsaturated aldehyde.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not consistently published in readily accessible sources. However, based on standard analytical practices and available information, the following general methodologies can be described.

NMR Spectroscopy

A solution of 2-Ethyl-2-hexenal in deuterated chloroform (CDCl_3) was prepared. The ^1H and ^{13}C NMR spectra were recorded on a 90 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum was obtained from a neat liquid sample.[\[2\]](#) The sample was placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. The spectrum was recorded using a dispersive or FTIR spectrometer.[\[2\]](#)

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[\[3\]](#) The sample was introduced into the instrument, and the resulting fragmentation pattern was analyzed.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethylhexenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14863040#spectroscopic-data-for-2-ethylhex-5-enal-nmr-ir-ms>

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